2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Description

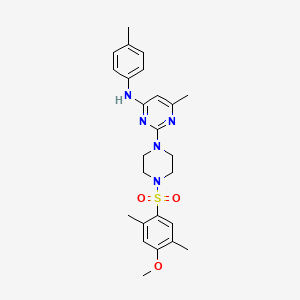

The compound 2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine features a pyrimidine core substituted with a piperazine-sulfonyl group and a p-tolylamine moiety. Key structural attributes include:

- Pyrimidine ring: A nitrogen-rich heterocycle common in kinase inhibitors and antiviral agents.

- 4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazine: The sulfonyl group enhances binding to hydrophobic pockets in enzyme active sites, while the methoxy and dimethyl substituents modulate lipophilicity and steric effects.

- N-(p-tolyl) group: A para-methylphenyl substituent that may influence metabolic stability and target selectivity.

Properties

Molecular Formula |

C25H31N5O3S |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-16-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-15-18(2)22(33-5)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |

InChI Key |

WZOITKWYBXBNAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, under basic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is constructed via a condensation reaction involving appropriate aldehydes or ketones with guanidine derivatives.

Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine and piperazine have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that certain analogs were potent inhibitors of tumor growth and metastasis in mouse models .

Neuropharmacological Effects

Compounds containing piperazine moieties have been investigated for their effects on neurotransmitter systems. Specifically, they may act as inhibitors of monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. This suggests potential applications in treating psychiatric disorders such as depression and anxiety .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to 2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them candidates for developing anti-inflammatory drugs .

Case Studies

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogs and their distinguishing features:

Key Comparative Insights

A. Sulfonyl vs. Sulfanyl Groups

- The target compound’s sulfonyl group (, Target) enhances hydrogen bonding and electrostatic interactions compared to the sulfanyl group in . Sulfonyl derivatives generally exhibit higher metabolic stability but may increase molecular weight and reduce solubility.

B. Piperazine vs. Piperidine Rings

- Piperazine derivatives (Target, ) offer improved solubility due to their basic nitrogen atoms, whereas piperidine-based analogs () are less polar but may enhance blood-brain barrier penetration .

C. Aromatic Substituent Effects

- The p-tolyl group in the target compound contributes to hydrophobic interactions, whereas 4-fluorophenyl () increases electronegativity and receptor selectivity . The 3,5-dimethoxyphenyl group in enhances π-π stacking but may complicate synthesis .

D. Molecular Weight and Bioavailability

- The target compound (MW 494.61) is larger than analogs like (MW 300.34), which may limit oral bioavailability but improve target affinity. Smaller compounds like are more likely to comply with Lipinski’s rule of five .

Biological Activity

The compound 2-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine , with the CAS number 946325-62-8, is a novel pyrimidine derivative that has shown potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.5 g/mol. The structure features a piperazine ring and a sulfonamide group, which are known to enhance biological activity by improving solubility and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 946325-62-8 |

Antimicrobial Properties

Research indicates that compounds similar to this pyrimidine derivative exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives can inhibit bacterial growth effectively. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is critical for their growth and replication.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives are known to interact with various cellular pathways involved in cancer cell proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective capabilities of piperazine-containing compounds. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The specific compound under investigation has not been extensively studied in this context; however, its structural analogs have shown promise in protecting against neurodegenerative conditions.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways critical for bacterial survival.

- Receptor Modulation : The piperazine moiety may enhance binding to specific receptors, influencing cellular responses.

- Cell Cycle Interference : By affecting DNA synthesis and repair mechanisms, this compound could disrupt the cell cycle in rapidly dividing cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on similar pyrimidine derivatives demonstrated a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the piperazine position significantly enhanced antimicrobial activity .

- Anticancer Screening : In vitro assays on cancer cell lines revealed that compounds with similar structures induced apoptosis at micromolar concentrations, suggesting that the target compound may also possess anticancer properties warranting further investigation .

- Neuroprotective Assessment : Research evaluating the neuroprotective effects of related piperazine derivatives showed a reduction in neuronal apoptosis in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.